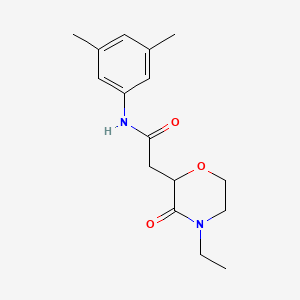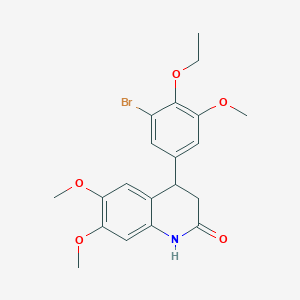
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide
描述
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide, also known as DMEA, is a chemical compound that has been of interest to scientists due to its potential biomedical applications. DMEA is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the modulation of neurotransmitter release. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), two pro-inflammatory cytokines that are involved in the pathogenesis of many inflammatory diseases. Additionally, N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to modulate the release of glutamate and GABA, two neurotransmitters that are involved in pain perception and cognitive function.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the modulation of neurotransmitter release, and the protection of neurons from oxidative stress. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to reduce the production of TNF-alpha and IL-6, two pro-inflammatory cytokines that are involved in the pathogenesis of many inflammatory diseases. Additionally, N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to modulate the release of glutamate and GABA, two neurotransmitters that are involved in pain perception and cognitive function. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has also been shown to protect neurons from oxidative stress, which is involved in the pathogenesis of many neurodegenerative diseases.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has several advantages for lab experiments, including its small size and ease of synthesis. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide can be synthesized using various methods, and its purity can be easily characterized using spectroscopic techniques. Additionally, N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to have potent anti-inflammatory and neuroprotective effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, there are also some limitations to the use of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide, including the development of new drugs based on its structure and the further characterization of its mechanism of action. Additionally, future research could focus on the optimization of the synthesis method for N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide and the evaluation of its potential toxicity in animal models. Furthermore, studies could be conducted to investigate the effects of N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide on other neurotransmitters and cytokines, as well as its potential use in combination with other drugs for the treatment of inflammatory and neurodegenerative diseases.
科学研究应用
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been studied for its potential biomedical applications, including its use as an anti-inflammatory agent, an analgesic, and a neuroprotective agent. N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation and neuropathic pain. Additionally, N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-18-5-6-21-14(16(18)20)10-15(19)17-13-8-11(2)7-12(3)9-13/h7-9,14H,4-6,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCSSWFZQNQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-1-adamantyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4116046.png)
![methyl 5-(1H-indazol-3-ylacetyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4116052.png)

![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B4116071.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-isobutoxyphenyl)ethanediamide](/img/structure/B4116084.png)
![N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116086.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4116089.png)
![3,5-dimethyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4116099.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4116106.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4116113.png)
![N-(4-nitrophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4116131.png)
